molecular formula C22H21ClFN3O3S B2857246 Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215813-20-9

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2857246
CAS No.: 1215813-20-9
M. Wt: 461.94
InChI Key: RJRYFVUOMBZYBB-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the thiazole moiety, and the final coupling with the piperazine derivative. Key reagents and conditions often used in these synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Pd-catalyzed and copper-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This can modify the benzo[d][1,3]dioxole core or the thiazole moiety.

    Reduction: Typically targets the carbonyl group or the thiazole ring.

    Substitution: Commonly occurs at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Including halogens (Br2, Cl2) and nucleophiles (NH3, R-NH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S.ClH/c23-17-4-1-15(2-5-17)18-13-30-21(24-18)12-25-7-9-26(10-8-25)22(27)16-3-6-19-20(11-16)29-14-28-19;/h1-6,11,13H,7-10,12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRYFVUOMBZYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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